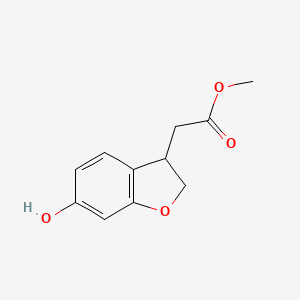

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMDISFJOKCCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720987 | |

| Record name | Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805250-17-3 | |

| Record name | Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Key Intermediate in Oncological Drug Development

Introduction

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral molecule of significant interest in the pharmaceutical industry, primarily recognized for its role as a pivotal intermediate in the synthesis of targeted cancer therapeutics. The dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis considerations, spectroscopic characterization, and critical applications of this compound, with a particular focus on its role in the development of vascular endothelial growth factor receptor (VEGFR) inhibitors.

The strategic importance of this molecule is underscored by its use in the synthesis of Fruquintinib, a potent and selective small-molecule inhibitor of VEGFRs 1, 2, and 3, which has been approved for the treatment of metastatic colorectal cancer[1][2]. Understanding the properties and synthesis of this key intermediate is therefore crucial for researchers and drug development professionals working in oncology and related fields.

Physicochemical Properties

The fundamental physicochemical properties of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate are summarized in the table below. These properties are essential for its handling, characterization, and use in subsequent synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| CAS Number | 1000414-38-9 | [4] |

| Appearance | Light yellow to brown solid | [4] |

| IUPAC Name | methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | [3] |

| XLogP3 | 1.2 | [3] |

| Polar Surface Area | 55.8 Ų | [3] |

| Boiling Point (Predicted) | 326.5 ± 42.0 °C | [5] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [5] |

Synthesis and Purification

General Synthetic Strategies

The construction of the chiral dihydrobenzofuran ring system can be approached through several methodologies, including:

-

Intramolecular Cyclization: Asymmetric intramolecular reactions, such as the Heck-Matsuda reaction, can be employed to form the dihydrobenzofuran ring with high enantioselectivity. These reactions often utilize chiral ligands in conjunction with a metal catalyst (e.g., Palladium) to control the stereochemical outcome[6].

-

Catalytic Asymmetric Cycloaddition: Chiral Lewis acid-catalyzed cycloaddition reactions can provide a pathway to optically active dihydrobenzofuran derivatives[7].

-

Resolution of Racemates: A racemic mixture of the dihydrobenzofuran can be synthesized, followed by chiral resolution to separate the (S)- and (R)-enantiomers. This can be achieved through techniques such as diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution[7][8].

The following diagram illustrates a generalized, conceptual workflow for the synthesis, highlighting the key stages from starting materials to the final, purified compound.

Purification Protocol Considerations

Purification of the final product would typically involve standard laboratory techniques. Given the moderate polarity of the molecule, column chromatography on silica gel would be a suitable method for purification. A solvent system of ethyl acetate in hexanes would likely provide good separation. Subsequent recrystallization from an appropriate solvent system would yield the final product with high purity.

Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for the structural confirmation and quality control of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. While raw spectral data is often held by commercial suppliers, the expected spectral characteristics can be predicted based on the molecule's structure[9][10].

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons in the 6-7 ppm region.- Protons of the dihydrofuran ring (CH and CH₂) typically between 3-5 ppm.- A singlet for the methyl ester protons around 3.7 ppm.- A broad singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | - Carbonyl carbon of the ester around 170-175 ppm.- Aromatic carbons in the 110-160 ppm range.- Carbons of the dihydrofuran ring in the 30-80 ppm range.- Methyl carbon of the ester around 52 ppm. |

| IR Spectroscopy | - A broad O-H stretching band for the phenol around 3300 cm⁻¹.- A sharp C=O stretching band for the ester around 1730 cm⁻¹.- C-O stretching bands for the ether and ester functionalities.- Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (208.21).- Fragmentation patterns corresponding to the loss of the methoxy group, the entire ester side chain, and other characteristic fragments. |

Applications in Drug Discovery: The Fruquintinib Case Study

The primary application of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is as a key building block in the synthesis of Fruquintinib[1]. Fruquintinib is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis—the formation of new blood vessels.

Mechanism of Action: VEGFR Inhibition

Tumor growth and metastasis are highly dependent on angiogenesis. VEGFRs, particularly VEGFR-2, are receptor tyrosine kinases that, upon binding with VEGF, initiate a signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately forming new blood vessels that supply the tumor with nutrients and oxygen[5][11].

By inhibiting the ATP-binding site of VEGFRs, Fruquintinib blocks this signaling pathway, thereby suppressing tumor angiogenesis and growth[2]. The 6-hydroxy-2,3-dihydrobenzofuran moiety of the intermediate serves as the core scaffold onto which the rest of the Fruquintinib molecule is constructed, highlighting the importance of this specific chemical entity in the final drug's structure and function.

The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by drugs like Fruquintinib.

Broader Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is not only important for VEGFR inhibitors but is also found in a wide range of biologically active natural products and synthetic compounds. Studies have demonstrated that derivatives of this scaffold possess anti-inflammatory, anticancer, and antimicrobial properties, making it a versatile platform for the design of new therapeutic agents[12][13]. The presence of the hydroxyl group and the chiral center in the title compound offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in various drug discovery programs.

Conclusion

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a fine chemical of considerable importance, bridging synthetic chemistry with modern oncology. Its value is firmly established through its role as a non-interchangeable intermediate in the manufacture of Fruquintinib, a life-extending therapy for cancer patients. While detailed, public-domain synthetic protocols are scarce, the principles of its synthesis and purification are well-understood within the field of organic chemistry. For researchers and professionals in drug development, a thorough understanding of this molecule's properties and its strategic application provides a clear example of how fundamental chemical synthesis enables the creation of complex, targeted therapies that address critical unmet medical needs.

References

- CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof.

-

Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. (2025-05-27). [Link]

-

Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC - NIH. [Link]

-

Structure-activity relationships of natural quinone vegfrecine analogs with potent activity against VEGFR-1 and -2 tyrosine kinases. PubMed. (2021-07-20). [Link]

- WO2020098795A1 - Pharmaceutical preparation of fruquintinib and use thereof.

-

Enantioselective synthesis of 2,3‐dihydrobenzofuran. ResearchGate. [Link]

-

2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

-

Enantioselective synthesis of 2,3‐dihydrobenzofurans through a cyclopropanation/intramolecular rearrangement. ResearchGate. [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC - NIH. [Link]

- US20210155613A1 - Fruquintinib eutectic crystal, preparation method therefor, composition, and uses thereof.

-

Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. PubMed. [Link]

-

WO 2024/023796 A1. Googleapis.com. (2024-02-01). [Link]

-

Quantitative structure activity relationship and molecular simulations for the exploration of natural potent VEGFR-2 inhibitors: an in silico anti-angiogenic study. PubMed. (2020-05-04). [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. PubChem. [Link]

-

Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction | Request PDF. ResearchGate. (2025-08-06). [Link]

-

Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds | Request PDF. ResearchGate. (2025-08-07). [Link]

-

(PDF) Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. (2025-08-06). [Link]

-

Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences. [Link]

-

Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. PubMed Central. [Link]

-

Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PMC - NIH. [Link]

-

(6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis. Mol-Instincts. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. (2024-08-06). [Link]

- US4521595A - Process for the purification of esters.

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC - NIH. [Link]

-

Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. [Link]

-

(PDF) Synthesis and biological evaluation of new benzofuran carboxamide derivatives. [Link]

-

Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. ResearchGate. [Link]

-

Cu(i)-Catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones: enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol derivatives. Chemical Communications (RSC Publishing). [Link]

-

(PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

-

Synthesis and molecular docking analysis of MBH adducts' derived amides as potential β-lactamase inhibitors. Bioinformation. (2024-05-31). [Link]

-

Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate | C11H11NO4 | CID 14033762. [Link]

-

Methyl(3-hydroxy-2-oxo-2,3-dihydro-indol-3-yl)acetate. SpectraBase. [Link]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. WO2020098795A1 - Pharmaceutical preparation of fruquintinib and use thereof - Google Patents [patents.google.com]

- 3. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate(1000414-38-9) 1H NMR [m.chemicalbook.com]

- 10. digibuo.uniovi.es [digibuo.uniovi.es]

- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Biological Activity of (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Abstract

(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral molecule belonging to the dihydrobenzofuran class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide spectrum of biological activities. While direct, extensive research on this specific (R)-enantiomer is not widely published, its structural components suggest significant therapeutic potential. This guide synthesizes information from related dihydrobenzofuran derivatives to project the likely biological activities, mechanisms of action, and experimental approaches for its evaluation. The core focus is on its potential as an anti-inflammatory and anti-cancer agent, drawing parallels from structurally similar compounds that have been investigated for these properties. Furthermore, its role as a key chemical intermediate in the synthesis of more complex pharmaceuticals is well-established.[1][2] This document serves as a technical resource for researchers and drug development professionals, providing a foundational understanding and practical methodologies for exploring the therapeutic promise of this compound.

Introduction: The Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran ring system is a core component of many biologically active molecules.[3] Its structural rigidity and specific stereochemistry allow for precise interactions with biological targets. Derivatives of this scaffold have demonstrated a vast array of pharmacological effects, including anti-tumor, antibacterial, antioxidant, and anti-viral activities.[4][5] The presence of a hydroxyl group at the 6-position and an acetic acid methyl ester at the 3-position of the specific compound , (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, provides key functional handles that can dictate its biological profile, influencing both pharmacokinetic properties and target engagement. Analysis of structure-activity relationships within this class suggests that hydroxyl and carboxyl groups can enhance biological effects.[3]

Projected Biological Activity & Mechanistic Rationale

Based on the activities of closely related dihydrobenzofuran derivatives, two primary areas of therapeutic potential for (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate are anti-inflammatory and anti-cancer effects.

Anti-Inflammatory Activity

Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases. Dihydrobenzofuran derivatives have been shown to be effective anti-inflammatory agents.[3]

Causality of Experimental Choice: The primary mechanism for many non-steroidal anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins. Therefore, the initial assessment of a novel compound with suspected anti-inflammatory activity should logically begin with an evaluation of its effect on key inflammatory mediators.

-

Projected Mechanism: The compound is hypothesized to inhibit the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This would lead to a downstream reduction in the secretion of inflammatory mediators such as Interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[3] The phenolic hydroxyl group may also contribute to antioxidant activity, neutralizing reactive oxygen species that perpetuate the inflammatory cascade.

Anti-Cancer Activity

The dihydrobenzofuran scaffold is a cornerstone in the development of novel anti-cancer agents.[6] Derivatives have been shown to induce apoptosis, promote cell cycle arrest, and inhibit signaling pathways essential for tumor growth.[6]

-

Projected Mechanism: The compound may exert cytotoxic effects on cancer cells through the modulation of key apoptotic proteins. A likely mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the subsequent cleavage and activation of Poly (ADP-ribose) polymerase-1 (PARP-1), a key event in the apoptotic cascade.[3] This ultimately leads to DNA fragmentation and programmed cell death.

Role as a Synthetic Intermediate

Beyond its own potential bioactivity, (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is recognized as a valuable intermediate in chemical synthesis.[1][2] Its unique structure and functional groups make it a building block for creating more complex pharmaceutical compounds and agrochemicals.[1] For instance, related 6-hydroxy-benzofuran structures are key intermediates in the synthesis of drugs like Fruquintinib, a VEGFR inhibitor used for metastatic colorectal cancer.[7] This highlights the compound's importance in the broader landscape of drug discovery and development.

Experimental Protocols for Biological Evaluation

To empirically validate the projected biological activities, a series of well-controlled in vitro experiments are necessary. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Evaluation of Anti-Inflammatory Activity in Macrophages

Objective: To determine if the compound can suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells for 2 hours with various concentrations of (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (e.g., 1, 5, 10, 25 µM).

-

Vehicle Control: Treat cells with DMSO (or the solvent used to dissolve the compound) at the same final concentration as the highest compound dose.

-

Negative Control: Untreated cells.

-

Positive Control: Cells treated with a known anti-inflammatory agent (e.g., Dexamethasone).

-

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours.

-

Quantification of Mediators:

-

Nitric Oxide (NO): Collect the cell supernatant. Measure NO concentration using the Griess Reagent assay, which detects nitrite, a stable breakdown product of NO.

-

Cytokines (IL-6, PGE2): Use commercially available ELISA kits to quantify the concentration of IL-6 and PGE2 in the cell supernatant according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the data to the vehicle control and calculate IC₅₀ values (the concentration at which 50% of the inflammatory response is inhibited).

Workflow for Anti-Inflammatory Screening

Caption: Workflow for evaluating anti-inflammatory effects.

Protocol: Assessment of Anti-Cancer Cytotoxicity

Objective: To measure the compound's ability to inhibit the proliferation of human cancer cells.

Methodology:

-

Cell Culture: Culture a human cancer cell line (e.g., HCT116 colorectal carcinoma or A549 lung cancer) in an appropriate medium.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (e.g., 0.1 to 100 µM) for 72 hours.

-

Vehicle Control: Treat cells with the corresponding concentration of solvent (e.g., DMSO).

-

Positive Control: Treat cells with a known cytotoxic drug (e.g., Doxorubicin).

-

Blank: Wells with medium but no cells.

-

-

Viability Assay (MTT Assay):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank reading, normalize the data to the vehicle control (representing 100% viability), and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathway for Apoptosis Induction

Caption: Projected mechanism of apoptosis induction.

Data Summary

While data for the specific (R)-enantiomer is scarce, results from related dihydrobenzofuran derivatives provide a benchmark for expected potency.

Table 1: Comparative Cytotoxic Activity of Dihydrobenzofuran Derivatives

| Compound Class | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Fluorinated Dihydrobenzofurans | HCT116 | Colorectal Carcinoma | 19.5 - 24.8 | [6] |

| General Dihydrobenzofurans | A549 | Lung Cancer | Varies | [6] |

| Pyrazoline-Substituted | MCF-7 | Breast Cancer | Promising |[6] |

Lower IC₅₀ values indicate greater potency.

Conclusion and Future Directions

(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a molecule of significant interest, not only as a potential therapeutic agent in its own right but also as a crucial building block for medicinal chemistry. The structural alerts within the molecule, supported by extensive literature on the dihydrobenzofuran class, strongly suggest potential anti-inflammatory and anti-cancer activities. The experimental protocols detailed in this guide provide a clear, validated pathway for investigating these hypotheses. Future research should focus on the enantioselective synthesis of this compound to enable robust biological testing, followed by the in vitro assays described. Positive hits would warrant progression to more complex studies, including mechanism of action elucidation, in vivo efficacy models, and pharmacokinetic profiling, to fully unlock its therapeutic potential.

References

- BenchChem. (n.d.). Comparative Analysis of Dihydrobenzofuran Derivatives: A Cross-Validation of Biological Activity in Diverse Cell Lines.

- LookChem. (n.d.). Cas 1234474-58-8, (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.

- Ye, X., et al. (2014). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. PubMed.

- ResearchGate. (n.d.). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods.

- Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.

- ResearchGate. (n.d.). Reactional scope for the synthesis of methyl (R)‐2‐(2,3‐dihydrobenzofuran‐3‐yl), (R).

- (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis. (n.d.).

- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.

- Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

- PubChem. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.

- MedchemExpress.com. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | Drug.

Sources

- 1. Cas 1234474-58-8,(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tdcommons.org [tdcommons.org]

An In-Depth Technical Guide to Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS 1000414-38-9): A Key Intermediate in the Synthesis of Fasiglifam (TAK-875)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Chiral Building Block

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, with its characteristic dihydrobenzofuran scaffold, represents a pivotal chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Fasiglifam (TAK-875), a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 has garnered substantial interest as a therapeutic target for type 2 diabetes due to its role in mediating glucose-dependent insulin secretion.[2] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, characterization, and its crucial application in the development of GPR40 agonists.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this intermediate is fundamental for its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 1000414-38-9 | [3] |

| Molecular Formula | C₁₁H₁₂O₄ | [3][4] |

| Molecular Weight | 208.21 g/mol | [3][4] |

| Appearance | Light yellow to brown solid | [5] |

| Boiling Point (Predicted) | 326.5 ± 42.0 °C | [6] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 9.77 ± 0.40 | [6] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, the protons of the dihydrofuran ring, the methylene protons of the acetate side chain, and the methyl ester protons. The coupling patterns of the dihydrofuran protons are particularly informative for confirming the structure.[1][4][7][8]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the dihydrofuran ring and the acetate side chain.[1][9]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 208.0736.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H) group, the ester carbonyl (C=O) group, and the aromatic C-H and C=C bonds.

Synthesis and Stereochemistry

The synthesis of the specific (S)-enantiomer of this compound is crucial for its application in the synthesis of Fasiglifam. While a detailed, publicly available, step-by-step protocol for this specific intermediate is proprietary, the general synthetic strategies for 2,3-dihydrobenzofuran derivatives involve intramolecular cyclization reactions.

General Synthetic Approach:

A common strategy for the construction of the 2,3-dihydrobenzofuran ring system involves the intramolecular cyclization of a suitably substituted phenoxy derivative. For the target molecule, this would likely involve a precursor with a leaving group that facilitates the ring closure to form the dihydrofuran ring.

Asymmetric Synthesis:

The stereochemistry at the C3 position is critical for the biological activity of the final drug, Fasiglifam. Therefore, an enantioselective synthesis is required to obtain the desired (S)-enantiomer. Several strategies for the asymmetric synthesis of chiral 2,3-dihydrobenzofurans have been reported in the literature, often employing chiral catalysts or auxiliaries. These methods include:

-

Organocatalytic domino reactions: Chiral organocatalysts can be used to facilitate enantioselective cascade reactions to construct the dihydrobenzofuran core.[8]

-

Metal-catalyzed asymmetric cyclization: Chiral metal complexes can catalyze the intramolecular cyclization to yield the desired enantiomer with high selectivity.[10]

Illustrative Synthetic Workflow:

The following diagram illustrates a plausible, generalized workflow for the synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, based on common synthetic methodologies for this class of compounds.

Caption: Generalized workflow for the asymmetric synthesis of the target intermediate.

Application in Drug Development: The Synthesis of Fasiglifam (TAK-875)

The primary application of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is as a crucial building block in the multi-step synthesis of Fasiglifam (TAK-875).

Fasiglifam's Mechanism of Action:

Fasiglifam is a selective agonist of GPR40, a receptor predominantly expressed on pancreatic β-cells. The binding of Fasiglifam to GPR40 initiates a signaling cascade through the Gαq protein subunit.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11] The elevated intracellular Ca²⁺ levels, in a glucose-dependent manner, amplify insulin secretion.[11][12] This glucose-dependent mechanism of action is a key advantage, as it reduces the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[12]

GPR40 Signaling Pathway:

The following diagram illustrates the GPR40 signaling pathway activated by Fasiglifam.

Caption: GPR40 signaling pathway in pancreatic β-cells activated by Fasiglifam.

Clinical Development and Significance:

Fasiglifam (TAK-875) progressed to Phase III clinical trials for the treatment of type 2 diabetes.[5] However, its development was discontinued due to concerns about liver toxicity.[2][5] Despite its discontinuation, the extensive research and development of Fasiglifam have provided invaluable insights into the therapeutic potential and challenges of targeting the GPR40 receptor. The synthesis of Fasiglifam, and by extension the synthesis of its key intermediate this compound, remains a significant case study in modern drug discovery.

Conclusion

This compound is a structurally important and commercially relevant chiral intermediate. Its significance is intrinsically linked to its role in the synthesis of the GPR40 agonist Fasiglifam (TAK-875). This guide has provided a technical overview of its properties, synthesis, and biological context. For researchers in the field of medicinal chemistry and drug development, a thorough understanding of such key intermediates is essential for the design and synthesis of novel therapeutics targeting complex diseases like type 2 diabetes. The continued exploration of the 2,3-dihydrobenzofuran scaffold is likely to yield new and improved drug candidates in the future.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate(1000414-38-9) 1H NMR spectrum [chemicalbook.com]

- 5. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digibuo.uniovi.es [digibuo.uniovi.es]

- 10. researchgate.net [researchgate.net]

- 11. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a notable organic compound, recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its molecular framework, featuring a dihydrobenzofuran core, is a common motif in a wide array of biologically active natural products and synthetic compounds, which have demonstrated anti-tumor, antibacterial, and antioxidant properties.[2] The precise structural characterization of this molecule is paramount for ensuring the integrity of its downstream applications in drug discovery and development. An unambiguous assignment of its chemical structure guarantees reproducibility in research and manufacturing and is a critical component of regulatory compliance.

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We will delve into the logic behind the application of various spectroscopic methods, detailing the experimental protocols and the systematic interpretation of the resulting data. This document is designed to serve as a practical reference for researchers and scientists, offering insights grounded in established analytical principles.

Chapter 1: Unveiling the Molecular Blueprint: Mass Spectrometry and Elemental Analysis

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this process, providing a highly accurate mass measurement that allows for the determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile. The choice of solvent is critical to ensure good solubility and compatibility with the ionization source.[3]

-

Instrumentation: The analysis is performed on an HRMS instrument, commonly utilizing Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced, and the mass spectrum is acquired in positive or negative ion mode.

Data Interpretation

For this compound, the expected molecular formula is C₁₁H₁₂O₄.[4] The calculated exact mass for the protonated molecule [M+H]⁺ is 209.0808. The HRMS analysis should yield a measured mass that is in close agreement with this calculated value, typically within a few parts per million (ppm), confirming the elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol [4] |

| Calculated Exact Mass [M+H]⁺ | 209.0808 |

| Observed Exact Mass | To be determined experimentally |

Chapter 2: Identifying the Functional Groups: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, we can identify characteristic vibrational frequencies corresponding to specific chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is also recorded and automatically subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 (broad) | O-H (Phenol) | Stretching |

| ~1730 (strong) | C=O (Ester) | Stretching |

| ~1600, ~1480 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Ester and Ether) | Stretching |

The presence of these characteristic peaks provides strong evidence for the key functional groups within the molecule.

Chapter 3: Assembling the Molecular Skeleton: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a series of 1D and 2D NMR experiments, we can determine the connectivity of atoms and build a complete picture of the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes ¹H NMR, ¹³C NMR, and 2D experiments like COSY, HSQC, and HMBC.

Data Interpretation

A systematic analysis of the NMR data is crucial for unambiguous structure determination.[5]

¹H NMR: Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, the expected signals are:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The splitting patterns will reveal their substitution pattern.

-

Dihydrofuran Ring Protons: A set of coupled signals for the protons at positions 2 and 3 of the dihydrofuran ring.

-

Methylene Protons of the Acetate Group: A signal corresponding to the CH₂ group adjacent to the ester.

-

Methyl Protons of the Ester: A singlet around 3.7 ppm for the OCH₃ group.

-

Phenolic Hydroxyl Proton: A broad singlet that can exchange with D₂O.

¹³C NMR: Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts provide information about the type of carbon (e.g., aromatic, aliphatic, carbonyl).

2D NMR: Connecting the Atoms

2D NMR experiments are essential for establishing the connectivity between atoms.[6]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the spin systems in the dihydrofuran ring and the acetate side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for piecing together the different fragments of the molecule and confirming the overall structure. For instance, a correlation between the methyl protons of the ester and the carbonyl carbon confirms the ester functionality.

Visualizing the Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

Key HMBC Correlations for Structural Confirmation

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Conclusion

The unambiguous structure elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, infrared spectroscopy identifies the key functional groups, and a comprehensive suite of 1D and 2D NMR experiments establishes the precise atomic connectivity. This systematic and evidence-based approach is fundamental to ensuring the quality and reliability of this important chemical intermediate in the fields of pharmaceutical research and development.

References

- Benchchem. Spectroscopic Analysis of Benzofurans.

- SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.

- ChemicalBook. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)

- Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio.

- SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.

- (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis.

- ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for...

- MedchemExpress.com. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)

- Echemi. methyl 2-[(3S)

- PubChem. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)

- MedChemExpress. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)

- Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.

- ResearchGate. (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.

- ResearchGate. Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.

- ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...

- ChemicalBook. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)

- ACS Omega.

- PubChem. Benzofuran.

- Sigma-Aldrich. Methyl 2-(6-Hydroxybenzofuran-3-yl)

- Google Patents.

- National Institutes of Health. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A.

Sources

The Dihydrobenzofuran Scaffold: A Privileged Motif for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Its unique structural and electronic properties make it a "privileged structure," capable of interacting with a diverse range of biological targets. This guide provides a comprehensive overview of the key therapeutic targets of dihydrobenzofuran derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols to facilitate further research and drug development.

Inhibition of Protein Kinases: A Major Avenue for Anticancer Therapy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Dihydrobenzofuran derivatives have emerged as potent inhibitors of several key kinases.

Epidermal Growth Factor Receptor (EGFR)

Overexpression of EGFR is implicated in various cancers, making it a prime target for therapeutic intervention.[1] Certain dihydrobenzofuran derivatives have shown promising EGFR inhibitory activity.[1]

Mechanism of Action: Dihydrobenzofuran-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR): The SAR of dihydrobenzofuran derivatives as EGFR inhibitors highlights the importance of specific substitutions on the scaffold. For instance, the presence of a nitrile group has been shown to be beneficial for activity.[1] Molecular modeling studies suggest that these derivatives can form key interactions with residues in the EGFR active site, such as Met769 and Thr766.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in inflammatory diseases and certain cancers like diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action: Dihydrobenzofuran derivatives have been designed as potent IRAK4 inhibitors. These compounds typically bind to the ATP-binding site of IRAK4, preventing its activation and subsequent downstream signaling, which includes the activation of NF-κB. This inhibition can induce apoptosis in cancer cells dependent on IRAK4 signaling.

Quantitative Data: IRAK4 Inhibition

| Compound | Target Cell Line | IC50 (nM) | Reference |

| Compound 22 | OCI-LY10 (DLBCL) | 8.7 (IRAK4 enzyme) | |

| 248 (cell-based) |

Experimental Workflow: IRAK4 Kinase Inhibition Assay

Caption: Workflow for an in vitro IRAK4 kinase inhibition assay.

Other Kinases

The dihydrobenzofuran scaffold has also been explored for the inhibition of other kinases, such as Casein Kinase 2 (CK2) and Pim-1 kinase.[2][3] For instance, certain dibenzofuran derivatives, which contain the dihydrobenzofuran motif, have demonstrated potent CK2 inhibition with IC50 values in the low nanomolar range.[2]

Targeting the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Dihydrobenzofuran derivatives have shown significant anti-inflammatory properties through the inhibition of key enzymes in the inflammatory pathway.

Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Mechanism of Action: Fluorinated dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of COX-2.[4] This leads to a decrease in the production of pro-inflammatory prostaglandins.

Quantitative Data: Inhibition of Inflammatory Mediators

| Compound Class | Mediator | IC50 (µM) | Reference |

| Fluorinated Dihydrobenzofurans | Interleukin-6 (IL-6) | 1.2 - 9.04 | [4] |

| Nitric Oxide (NO) | 2.4 - 5.2 | [4] | |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [4] |

Signaling Pathway: COX-2 in Inflammation

Caption: Simplified signaling pathway of COX-2-mediated inflammation.

Microsomal Prostaglandin E Synthase-1 (mPGES-1)

mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway. Its inhibition offers a more targeted approach to reducing PGE2-mediated inflammation compared to COX-2 inhibition.

Mechanism of Action: Dihydrobenzofuran derivatives have been identified as potential inhibitors of mPGES-1.[5] By blocking this enzyme, these compounds can selectively reduce the production of PGE2 without affecting the synthesis of other prostanoids.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of cell surface receptors that are involved in a multitude of physiological processes, making them attractive drug targets.

Cannabinoid Receptor 2 (CB2)

The CB2 receptor is primarily expressed in the immune system and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.

Mechanism of Action: A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective CB2 receptor agonists.[6] Activation of the CB2 receptor can modulate immune cell function and reduce inflammatory responses.

G-Protein Coupled Receptor 119 (GPR119)

GPR119 is expressed in pancreatic β-cells and intestinal L-cells and is involved in the regulation of glucose homeostasis. Agonists of GPR119 are being investigated as potential treatments for type 2 diabetes.

Mechanism of Action: Dihydrobenzofuran derivatives have been identified as potent GPR119 agonists.[1] Activation of GPR119 in pancreatic β-cells leads to an increase in intracellular cyclic AMP (cAMP) and subsequent glucose-dependent insulin secretion.

Antimicrobial and Antiviral Potential

The dihydrobenzofuran scaffold is also found in compounds with antimicrobial and antiviral activities.

Antifungal Activity

Certain benzofuran derivatives, the oxidized counterparts of dihydrobenzofurans, have demonstrated antifungal activity, suggesting that the core scaffold is amenable to the development of agents targeting fungal pathogens.[6][7]

Antiviral Activity

Some benzofuran derivatives have shown in vitro activity against various DNA and RNA viruses, including respiratory syncytial virus and influenza A virus.[8] More recently, benzofuran derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, leading to a broad-spectrum antiviral response.[9][10]

Neuroprotective Effects

The role of dihydrobenzofuran derivatives in neurodegenerative diseases is an emerging area of research.

Potential Targets: In the context of Alzheimer's disease, benzofuran-based compounds are being explored as inhibitors of butyrylcholinesterase (BChE) and β-secretase (BACE1), enzymes involved in the cholinergic deficit and amyloid-β plaque formation, respectively.[11][12][13][14]

Experimental Protocols

General Protocol for Kinase Inhibition Assay (Luminescence-based)

-

Reagent Preparation: Prepare kinase buffer, kinase enzyme, ATP solution, substrate peptide, and serially diluted test compounds.

-

Plate Setup: In a 384-well plate, add the test compounds and controls (e.g., DMSO for 0% inhibition, a known inhibitor for 100% inhibition).

-

Enzyme Addition: Add the kinase enzyme to each well and incubate briefly.

-

Reaction Initiation: Add the ATP/substrate mixture to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a detection reagent (e.g., ADP-Glo™) that converts the generated ADP to a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for Cell-Based Anti-inflammatory Assay

-

Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives for a specified pre-incubation time.

-

Inflammatory Stimulus: Add an inflammatory stimulus (e.g., lipopolysaccharide) to the wells.

-

Incubation: Incubate the plate for a period sufficient to induce the expression of inflammatory mediators (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Mediator Quantification: Quantify the concentration of inflammatory mediators (e.g., NO, PGE2, cytokines) in the supernatant using appropriate assay kits (e.g., Griess assay for NO, ELISA for cytokines and PGE2).

-

Data Analysis: Determine the IC50 value for the inhibition of each mediator.

Conclusion

The dihydrobenzofuran scaffold represents a versatile and promising platform for the development of novel therapeutics targeting a wide range of diseases. Its ability to interact with diverse biological targets, including kinases, enzymes of the inflammatory cascade, and GPCRs, underscores its significance in medicinal chemistry. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new dihydrobenzofuran-based drug candidates.

References

-

Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Hejchman, E., Ostrowska, K., Maciejewska, D., Kossakowski, J., & Court, W. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. The Journal of Pharmacology and Experimental Therapeutics, 343(2), 380-388. [Link]

-

Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (2024). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Ayoub, A. J., El-Achkar, G. A., Ghayad, S. E., Hariss, L., Haidar, R. H., Antar, L. M., Mallah, Z. I., Badran, B., Grée, R., Hachem, A., Hamade, E., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10399. [Link]

-

Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2018). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (2024). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2021). MDPI. Retrieved January 7, 2026, from [Link]

- Papadaki-Valiraki, A., Todoulou, O., Filippatos, E., Tsotinis, A., Ikeda, S., & De Clercq, E. (1993). Synthesis and antiviral activity of some new benzofuran derivatives. Arzneimittel-Forschung, 43(12), 1363–1366.

-

Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (2024). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β Amyloid Aggregation, and Aβ Neurotoxicity. (2020). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (2024). PubMed. Retrieved January 7, 2026, from [Link]

-

Di Micco, S., Terracciano, S., D'Andrea, P., Bifulco, G., & Riccio, R. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(5), 983–991. [Link]

-

Benzofuran derivatives with antifungal activity. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. (2018). PubMed. Retrieved January 7, 2026, from [Link]

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 7, 2026, from [Link]

-

Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease. (2018). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Figshare. Retrieved January 7, 2026, from [Link]

-

Discovery of dually acting small-molecule inhibitors of cancer-resistance relevant receptor tyrosine kinases EGFR and IGF-1R. (n.d.). Reaction Biology. Retrieved January 7, 2026, from [Link]

-

(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers. Retrieved January 7, 2026, from [Link]

-

The docking result of the EGFR inhibitors with EGFR. (a) The binding... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (2023). PubMed. Retrieved January 7, 2026, from [Link]

Sources

- 1. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases [mdpi.com]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 6-Hydroxy-2,3-Dihydrobenzofuran Compounds: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of 6-Hydroxy-2,3-Dihydrobenzofuran

In the landscape of medicinal chemistry, the 2,3-dihydrobenzofuran moiety stands out as a "privileged scaffold"—a core structure that is recurrent in a multitude of biologically active compounds.[1][2] Its rigid, planar structure provides a versatile template for the design of molecules that can interact with a wide array of biological targets. The introduction of a hydroxyl group at the 6-position significantly enhances the therapeutic potential of this scaffold. This phenolic hydroxyl group is a key pharmacophore, contributing to the molecule's antioxidant properties and its ability to participate in crucial hydrogen bonding interactions with biological macromolecules.[3][4]

This in-depth technical guide provides a comprehensive overview of 6-hydroxy-2,3-dihydrobenzofuran compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for accessing this core, explore its diverse biological activities with a focus on antioxidant, anti-inflammatory, and neuroprotective effects, and elucidate the underlying mechanisms of action.

Synthetic Pathways to the 6-Hydroxy-2,3-Dihydrobenzofuran Core

The synthesis of the 6-hydroxy-2,3-dihydrobenzofuran scaffold can be efficiently achieved through a two-step process starting from the commercially available 6-hydroxybenzofuran. This process involves the catalytic hydrogenation of the furan ring, a robust and scalable method.

Experimental Protocol: Synthesis of 6-Hydroxy-2,3-dihydrobenzofuran

This protocol outlines the catalytic hydrogenation of 6-hydroxybenzofuran to yield 6-hydroxy-2,3-dihydrobenzofuran.

Materials:

-

6-Hydroxybenzofuran

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or a suitable solvent)

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite or a similar filter aid)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-hydroxybenzofuran in ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-hydroxy-2,3-dihydrobenzofuran.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Diverse Biological Activities and Therapeutic Applications

The 6-hydroxy-2,3-dihydrobenzofuran scaffold is a versatile platform for the development of therapeutic agents with a wide range of biological activities. The presence of the 6-hydroxyl group is particularly important for its antioxidant and anti-inflammatory properties.

Antioxidant and Neuroprotective Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a host of diseases, including neurodegenerative disorders.[5][6] The phenolic hydroxyl group of 6-hydroxy-2,3-dihydrobenzofuran derivatives makes them potent antioxidants capable of scavenging free radicals and protecting cells from oxidative damage.[3][4]

One of the key mechanisms by which these compounds exert their antioxidant effects is through the activation of the Keap1-Nrf2 signaling pathway.[5][7] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[5][7][8] Phenolic compounds, such as 6-hydroxy-2,3-dihydrobenzofuran derivatives, can act as activators of this pathway, thereby bolstering the cell's endogenous antioxidant defenses.[1][5]

The neuroprotective effects of these compounds are closely linked to their antioxidant properties. By mitigating oxidative stress, they can protect neurons from damage and death, which is a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][9][10][11][12]

Anti-inflammatory Activity

Chronic inflammation is another underlying factor in many diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13][14][15] Benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and mediators.[13][14][16] The anti-inflammatory effects of 6-hydroxy-2,3-dihydrobenzofuran derivatives make them promising candidates for the development of treatments for inflammatory conditions.[17][18]

Anticancer and Antimicrobial Potential

In addition to their antioxidant and anti-inflammatory properties, derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated promising anticancer and antimicrobial activities.[19][20] The specific mechanisms of action are varied and depend on the nature of the substituents on the core structure.

Structure-Activity Relationship (SAR) and Drug Development Insights

The biological activity of 6-hydroxy-2,3-dihydrobenzofuran compounds can be fine-tuned by modifying their structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for specific biological targets.

Key SAR Insights:

-

The 6-Hydroxyl Group: As previously mentioned, this group is critical for antioxidant activity. Its presence allows for the donation of a hydrogen atom to neutralize free radicals.

-

Substituents on the Aromatic Ring: The introduction of other substituents on the benzene ring can modulate the electronic properties of the molecule and influence its biological activity. For example, electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups may be beneficial for other activities.

-

Substituents on the Dihydrofuran Ring: Modifications to the dihydrofuran ring can affect the molecule's conformation and its ability to bind to target proteins.

The following table summarizes the reported biological activities of various 6-hydroxy-2,3-dihydrobenzofuran derivatives and related compounds, providing a glimpse into the potential for SAR-guided drug design.

| Compound/Derivative | Biological Activity | IC50/EC50 | Reference |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Anti-inflammatory | More potent than diclofenac | [13][17] |

| Fluorinated benzofuran/dihydrobenzofuran derivatives | Anti-inflammatory (IL-6 inhibition) | 1.2 to 9.04 µM | [21] |

| Fluorinated benzofuran/dihydrobenzofuran derivatives | Anti-inflammatory (Nitric Oxide inhibition) | 2.4 to 5.2 µM | [21] |

| Benzofuran derivative 38 | Anti-inflammatory (NO production inhibition) | 5.28 µM | [22] |

| Benzofuran derivative 38 | Anticancer (A549 human lung cancer cell line) | 0.12 µM | [22] |

| Benzofuran derivative 38 | Anticancer (SGC7901 gastric cancer cells) | 2.75 µM | [22] |

| Benzofuran-heterocycle hybrid 5d | Anti-inflammatory | Down-regulates pro-inflammatory factors | [13][14] |

Conclusion and Future Directions

The 6-hydroxy-2,3-dihydrobenzofuran scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its inherent antioxidant and anti-inflammatory properties, coupled with the potential for diverse biological activities through structural modification, make it a valuable tool in the drug discovery arsenal. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the molecular mechanisms underlying their biological activities will further facilitate the rational design of next-generation drugs based on this privileged scaffold.

References

-

Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). PubMed. Retrieved January 7, 2026, from [Link]

-

The activation of the Nrf2/Keap1 pathway by polyphenols. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. (2020). MDPI. Retrieved January 7, 2026, from [Link]

-

Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Polyphenols activate Keap1/Nrf2/ARE pathway and increase the expression of detoxification/antioxidant enzymes. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. (2019). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

NF-κB and MAPK inflammatory pathways. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. Retrieved January 7, 2026, from [Link]

-

An improved and scale-up synthesis of 6-hydroxybenzofuran. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. (2018). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. (2020). OAK Open Access Archive. Retrieved January 7, 2026, from [Link]

-

The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (n.d.). Thieme Connect. Retrieved January 7, 2026, from [Link]

-

2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. (2024). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. (1981). PubMed. Retrieved January 7, 2026, from [Link]

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). PubMed. Retrieved January 7, 2026, from [Link]

-

Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor of fungal, viral and bacterial pathogens. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

(PDF) Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI. Retrieved January 7, 2026, from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Retrieved January 7, 2026, from [Link]

-

Patent Application Publication (10) Pub. No.: US 2008/0280875 A1. (2007). Google Patents. Retrieved January 7, 2026, from [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. Retrieved January 7, 2026, from [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

(PDF) Natural Dihydroisobenzofuran Derivatives as a Template for Promising Radical Scavengers: Theoretical Insights into Structure-Activity Relationships, Thermochemistry and Kinetics. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Lifescience Global. Retrieved January 7, 2026, from [Link]

-

Heterogeneous catalytic hydrogenation of benzofurans. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Retrieved January 7, 2026, from [Link]

-

Quantitative Structure-Activity Relationship Analyses of Antioxidant and Free Radical Scavenging Activities for Hydroxybenzalacetones. (2004). PubMed. Retrieved January 7, 2026, from [Link]

-

5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). MDPI. Retrieved January 7, 2026, from [Link]

-

6-Hydroxy-2H-benzofuran-3-one. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

-

Neuroprotective effect of sulforaphane in 6-hydroxydopamine-lesioned mouse model of Parkinson's disease. (2013). PubMed. Retrieved January 7, 2026, from [Link]

-

Recent Advances in Catalytic Hydrogenation of Furfural. (2019). MDPI. Retrieved January 7, 2026, from [Link]

-